molecular formula C16H21N3O6S B3124477 Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate CAS No. 318469-56-6

Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate

Cat. No.: B3124477
CAS No.: 318469-56-6
M. Wt: 383.4 g/mol
InChI Key: HSHAUODYVDVKSF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate: 4- (acetylamino .... This compound is characterized by its complex molecular structure, which includes a piperazine ring, an acetylamino group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, starting with the reaction of piperazine with appropriate acylating agents to introduce the acetylamino group[_{{{CITATION{{{1{Synthesis and Crystal Structure of Ethyl 2- [4- (acetylamino ...](https://link.springer.com/article/10.1007/s10870-010-9964-7). Subsequent steps may include sulfonation to introduce the sulfonyl group and esterification to attach the ethyl acetate moiety[{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions in a chemical reactor, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and protein interactions.

Industry: Utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism by which Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

  • Ethyl 2-(1-{[4-(acetylamino)phenoxy]-2-methylpropanoate: A potential anti-inflammatory and antidyslipidemic hybrid[_{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....

  • 4-(2-Acetylamino-1-(trimethylsilyloxy)ethyl)phenol:

Uniqueness: Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[1-(4-acetamidophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-3-25-15(21)10-14-16(22)17-8-9-19(14)26(23,24)13-6-4-12(5-7-13)18-11(2)20/h4-7,14H,3,8-10H2,1-2H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHAUODYVDVKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162218
Record name Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318469-56-6
Record name Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318469-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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